molecular formula C10H12BrNO3 B13036426 (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hbr

(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hbr

Katalognummer: B13036426
Molekulargewicht: 274.11 g/mol
InChI-Schlüssel: YAQNIQDGDHZRRP-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a chemical compound with significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide typically involves several steps. One common method includes the reduction of isoquinoline derivatives followed by hydroxylation and carboxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are employed to produce high-quality ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Reactions with halogens or other substituents to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, quinones, and other functionalized compounds that can be further utilized in different chemical processes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It may act as an inhibitor or activator of specific enzymes, making it a valuable tool for understanding biochemical processes.

Medicine

In medicine, ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is investigated for its potential therapeutic applications. It may have roles in treating neurological disorders, cancer, and other diseases due to its interaction with specific molecular targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

  • 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline
  • 1-Carboxy-1,2,3,4-tetrahydroisoquinoline
  • 6-Hydroxyisoquinoline

Uniqueness

What sets ®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound in various scientific and industrial applications.

Conclusion

®-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is a compound of significant interest due to its unique structure, versatile reactivity, and wide range of applications. From synthetic chemistry to medicinal research, this compound continues to be a valuable tool for scientists and industry professionals alike.

Eigenschaften

Molekularformel

C10H12BrNO3

Molekulargewicht

274.11 g/mol

IUPAC-Name

(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide

InChI

InChI=1S/C10H11NO3.BrH/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14;/h1-2,5,9,11-12H,3-4H2,(H,13,14);1H/t9-;/m1./s1

InChI-Schlüssel

YAQNIQDGDHZRRP-SBSPUUFOSA-N

Isomerische SMILES

C1CN[C@H](C2=C1C=C(C=C2)O)C(=O)O.Br

Kanonische SMILES

C1CNC(C2=C1C=C(C=C2)O)C(=O)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.